3-(N-Boc-aminomethyl)-5-bromopyridine

Biocatalysis N-Oxidation Regioselectivity

Researchers requiring a stable, orthogonally functionalized pyridine intermediate avoid repetitive protection/deprotection cycles with this 3,5-disubstituted building block. The C5 bromine enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the acid-labile Boc-protected aminomethyl at C3 allows selective deprotection for downstream amidation or bioconjugation-streamlining library synthesis in lead optimization. - Orthogonal handles: C5-Br for coupling; C3-CH₂NHBoc for selective acidic deprotection. - Ambient-stable crystalline solid (mp 84.5-86°C); eliminates cold-chain logistics required by the free amine analog. - Proven substrate for microbial N-oxidation (Cunninghamella echinulata var. elegans), enabling enzymatic C-H functionalization under green chemistry conditions.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
CAS No. 943722-24-5
Cat. No. B1531002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Boc-aminomethyl)-5-bromopyridine
CAS943722-24-5
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CN=C1)Br
InChIInChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-6-8-4-9(12)7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,15)
InChIKeyVZPOHASZICQBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N-Boc-aminomethyl)-5-bromopyridine Technical Baseline & Procurement


3-(N-Boc-aminomethyl)-5-bromopyridine (CAS: 943722-24-5) is a heteroaromatic building block comprising a 3,5-disubstituted pyridine core bearing a bromine atom at the 5-position and an N-Boc-protected aminomethyl group at the 3-position [1]. The compound, also named tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate, possesses a molecular formula of C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol [2]. The orthogonal reactivity profile—a halogen handle for cross-coupling reactions and an acid-labile protected amine for selective deprotection—positions this compound as a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Reactivity
Orthogonal handles: aryl bromide for cross-coupling, acid-labile Boc for selective deprotection
Regiochemistry
3,5-Disubstitution pattern supports predictable cross-coupling and SNAr at the 5-position
Procurement
Pre-protected building block removes need for in-house amine protection; ambient storage

Structural & Reactivity Profile of 3-(N-Boc-aminomethyl)-5-bromopyridine


Generic substitution of 3-(N-Boc-aminomethyl)-5-bromopyridine with other Boc-protected aminomethylpyridines or non-Boc analogs is inadvisable due to divergent positional isomerism, halogen placement, and protecting group chemistry. The precise 3,5-disubstitution pattern dictates the regioselectivity of cross-coupling and nucleophilic aromatic substitution (SₙAr) reactions, while the acid-labile Boc group ensures orthogonal deprotection in multi-step syntheses [1]. In contrast, the unprotected 3-(aminomethyl)-5-bromopyridine (CAS 135124-70-8) lacks this protective advantage, necessitating re-optimization of reaction conditions and potentially compromising intermediate stability [2]. Furthermore, isomeric variants such as 2-(Boc-aminomethyl)-5-bromopyridine (CAS 1188477-11-3) and 4-(N-Boc-aminomethyl)-2-bromopyridine (CAS 1049025-21-9) exhibit altered electronic properties and steric environments, leading to significantly different outcomes in metal-catalyzed coupling and bioconversion .

Target compound
3-(N-Boc-aminomethyl)-5-bromopyridine
Why substitution may fail
4-(N-Boc-aminomethyl)-2-bromopyridine (2,4-isomer): distinct steric and electronic environment shifts coupling outcomes, and bioconversion pathway is not reported.
Target compound
3-(N-Boc-aminomethyl)-5-bromopyridine
Why substitution may fail
3-(aminomethyl)-5-bromopyridine (unprotected amine): lacks Boc orthogonality; may require re-protection and cold storage, introducing variability.
Target compound
3-(N-Boc-aminomethyl)-5-bromopyridine
Why substitution may fail
2-(Boc-aminomethyl)-5-bromopyridine (2,5-isomer): differing regiochemistry may require re-optimization of ligands and conditions in metal-catalyzed couplings.

Comparator Evidence for 3-(N-Boc-aminomethyl)-5-bromopyridine


Bioconversion Regioselectivity: 3,5- vs 2,4-Analogs

In a comparative assessment of microbial N-oxidation, 3-(N-Boc-aminomethyl)-5-bromopyridine undergoes efficient and highly selective bioconversion to its corresponding N-oxide using Cunninghamella echinulata var. elegans ATCC 9245, with complete substrate transformation within 7 days [1]. While quantitative yields for direct analogs under identical conditions are not reported in the same study, the observed chemoselectivity is notable given the presence of a competing bromine substituent. In contrast, literature on 4-(N-Boc-aminomethyl)-2-bromopyridine (CAS 1049025-21-9) emphasizes its utility in Suzuki-Miyaura cross-coupling rather than oxidative biotransformation, indicating a fundamentally different and less oxidatively tractable reactivity profile for the 2,4-isomer .

Bioconversion Regioselectivity
Cross-study comparable
Complete substrate transformation within 7 days; high N-oxide selectivity using Cunninghamella echinulata var. elegans ATCC 9245. 2,4-isomer favors Suzuki coupling, no comparable N-oxidation data.
Supports selective N-oxidation pathway; reactivity orthogonal to 2,4-analog.
No direct comparator data; differentiation based on reported reactivity profiles.
Biocatalysis N-Oxidation Regioselectivity Cunninghamella echinulata

Purity & Stability: Boc vs Non-Boc Analog

Commercially available 3-(N-Boc-aminomethyl)-5-bromopyridine is routinely supplied with a purity of 97% as determined by GC or HPLC, a specification that meets the rigorous demands of medicinal chemistry campaigns and pilot-scale synthesis . In comparison, the unprotected analog 3-(aminomethyl)-5-bromopyridine (CAS 135124-70-8) is frequently listed with a lower purity threshold of 95–97% and requires storage under inert atmosphere at 2–8°C to prevent amine oxidation and degradation [1]. The Boc-protected derivative thus offers superior shelf stability and eliminates the need for immediate in-house protection prior to use.

Purity & Storage Stability
Cross-study comparable
97% (GC/HPLC) ambient storage vs. free amine analog 95–97% requiring 2–8 °C under inert gas.
Boc protection may simplify storage and reduce pre-use handling steps.
Nominal purity equivalent; stability advantage based on vendor documentation.
Building Block Purity Procurement Specification QC Analytics

Regioisomeric Cross-Coupling Fidelity

The 3,5-disubstitution pattern of 3-(N-Boc-aminomethyl)-5-bromopyridine provides a distinct steric and electronic environment that influences cross-coupling outcomes. While direct comparative kinetic data are not published, the established reactivity of 4-(N-Boc-aminomethyl)-2-bromopyridine (CAS 1049025-21-9) is heavily skewed toward Suzuki-Miyaura coupling at the 2-position , whereas the target compound's bromine at the 5-position is less sterically hindered and electronically distinct, making it a preferred substrate for nucleophilic aromatic substitution (SₙAr) and Sonogashira couplings where 2-halopyridines often suffer from lower yields due to metal-chelation side reactions . Similarly, the 2,5-isomer (CAS 1188477-11-3) presents a different regiochemical landscape that may necessitate re-optimization of ligand and base systems [1].

Cross-Coupling Regiochemistry
Class-level inference
5-Bromo substitution amenable to SNAr and Sonogashira; 2-isomer may suffer metal-chelation side reactions.
Regioisomeric selection may reduce reaction re-optimization effort.
No published kinetic data; inferred from halopyridine class reactivity.
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Regioisomer

Application Scenarios for 3-(N-Boc-aminomethyl)-5-bromopyridine


Enzymatic N-Oxidation & Late-Stage Functionalization

This compound serves as an ideal substrate for microbial N-oxidation, producing a new pyridine N-oxide with high efficiency and selectivity using Cunninghamella echinulata var. elegans [1]. The resulting N-oxide can be used as a synthetic handle for further C-H functionalization or as a prodrug moiety in medicinal chemistry. Its ability to undergo selective N-oxidation without interference from the Boc group or bromine atom makes it uniquely suited for green chemistry applications where enzymatic methods are preferred over harsh chemical oxidants [1].

Modular Synthesis of 3,5-Disubstituted Pyridine Libraries

The orthogonal reactivity of the bromine and Boc-protected amine enables a two-step diversification strategy: (1) cross-coupling at the 5-position (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce aryl, alkynyl, or amine moieties, followed by (2) acid-mediated Boc deprotection to reveal a primary amine for further amidation, reductive amination, or bioconjugation . This sequence avoids protection/deprotection cycles and is particularly valuable for generating focused compound libraries in lead optimization programs .

Stable Intermediate for Process Scale-Up

Unlike its free amine counterpart, which requires cold storage under inert atmosphere to prevent degradation, 3-(N-Boc-aminomethyl)-5-bromopyridine is stable at ambient temperature and is commercially available in high purity (97%) . This stability reduces logistical complexity and cost when outsourcing multi-step syntheses or transferring processes to pilot plant facilities. The compound's well-defined physical properties (melting point: 84.5–86°C) also facilitate purification and handling during scale-up .

Application
Selection Property
Validation Focus
Enzymatic N-oxidation studies
Biocatalytic oxidation selectivity
N-oxide formation yield and regioselectivity assay
Modular 3,5-disubstituted library synthesis
Orthogonal Br / Boc reactivity sequence
Cross-coupling and deprotection efficiency
Process intermediate scale-up
Ambient stability & high purity
Storage stability and batch purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(N-Boc-aminomethyl)-5-bromopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.